molecular formula C4H8N2O3 B14510279 N,N'-[Oxybis(methylene)]diformamide CAS No. 63942-50-7

N,N'-[Oxybis(methylene)]diformamide

Cat. No.: B14510279
CAS No.: 63942-50-7
M. Wt: 132.12 g/mol
InChI Key: BNTOOCOKGHFOSL-UHFFFAOYSA-N
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Description

N,N’-[Oxybis(methylene)]diformamide is a chemical compound that belongs to the class of organic compounds known as tertiary carboxylic acid amides. This compound is characterized by the presence of two formamide groups connected by an oxygen bridge. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-[Oxybis(methylene)]diformamide can be synthesized through the anodic oxidation of N,N-dimethylformamide in aqueous acidic media. This process involves hydroxylation at the alpha-position to nitrogen followed by acidic condensation . Another method involves the reaction of N,N-dimethylformamide with carboxylic acids in non-aqueous media such as acetonitrile .

Industrial Production Methods

The industrial production of N,N’-[Oxybis(methylene)]diformamide typically involves the use of large-scale electrochemical cells for the anodic oxidation process. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Oxybis(methylene)]diformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N’-[Oxybis(methylene)]diformamide involves its ability to undergo various chemical reactions, such as oxidation and reduction. These reactions are facilitated by the presence of the formamide groups and the oxygen bridge, which provide reactive sites for chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[Oxybis(methylene)]diformamide is unique due to the presence of the oxygen bridge connecting the two formamide groups. This structural feature allows it to undergo a wider range of chemical reactions compared to simpler formamides .

Properties

CAS No.

63942-50-7

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

N-(formamidomethoxymethyl)formamide

InChI

InChI=1S/C4H8N2O3/c7-1-5-3-9-4-6-2-8/h1-2H,3-4H2,(H,5,7)(H,6,8)

InChI Key

BNTOOCOKGHFOSL-UHFFFAOYSA-N

Canonical SMILES

C(NC=O)OCNC=O

Origin of Product

United States

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